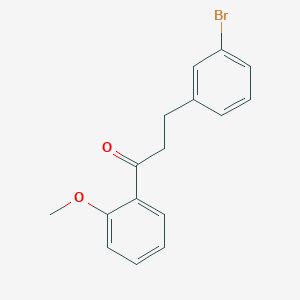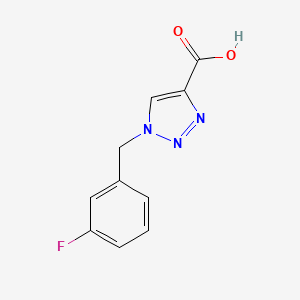
1-(5-Bromo-3-trifluoromethyl-pyridin-2-YL)-4-methyl-piperazine
Vue d'ensemble
Description
1-(5-Bromo-3-trifluoromethyl-pyridin-2-YL)-4-methyl-piperazine (1-BTP) is an organic compound with a unique structure that has been the subject of intense scientific research. It has a wide range of applications in the pharmaceutical and chemical industries, and is used as a building block for various molecules. 1-BTP has been used in the synthesis of various drugs, and its mechanism of action is being studied to understand its potential therapeutic benefits.
Applications De Recherche Scientifique
Antimicrobial Activity
Piperazine derivatives are explored for their potential in combating infectious diseases, particularly tuberculosis (TB). Girase et al. (2020) review the anti-mycobacterial activity of piperazine and its analogues, highlighting their role as vital building blocks in developing anti-TB molecules. These derivatives show promise against both multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis, underscoring the importance of piperazine in designing selective and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Neuropsychiatric Disorders
Piperazine derivatives are also significant in neuropsychiatric disorder treatments. For example, cariprazine, a piperazine derivative, has been approved for treating adults with schizophrenia and bipolar disorder. This drug's mechanism, partially agonizing dopamine D2 and D3 receptors and its unique pharmacokinetic profile, differentiates it pharmacologically from other antipsychotic drugs, offering a promising therapeutic alternative (Patel et al., 2022).
Chemokine Receptor Antagonism
Small molecule antagonists for chemokine CCR3 receptors, including (bi)piperidine and piperazine derivatives, have been explored for their potential in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. The structure-activity relationships (SAR) of these antagonists suggest their valuable role in managing allergic inflammation, providing a novel approach to allergy treatment (Willems & Ijzerman, 2010).
Propriétés
IUPAC Name |
1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVUAJQDVOUKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-trifluoromethyl-pyridin-2-YL)-4-methyl-piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)
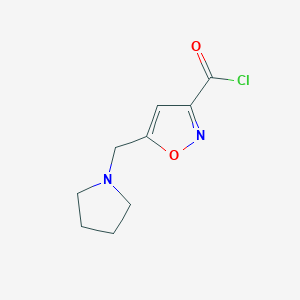
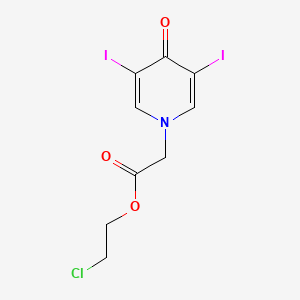
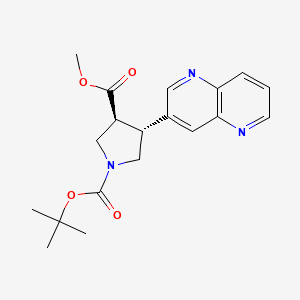
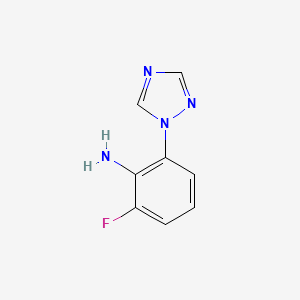
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)
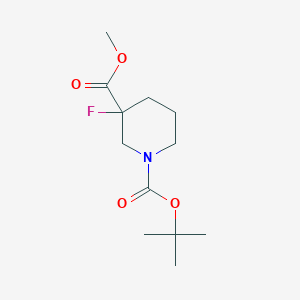
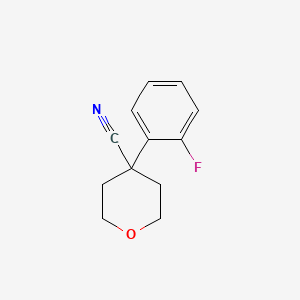
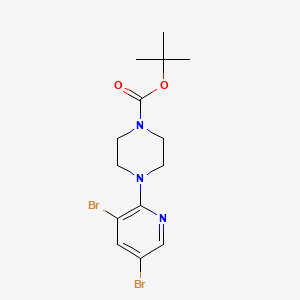
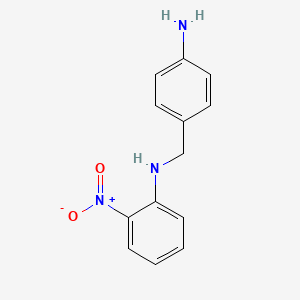
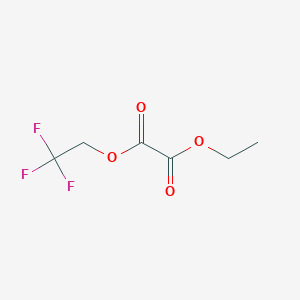
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
